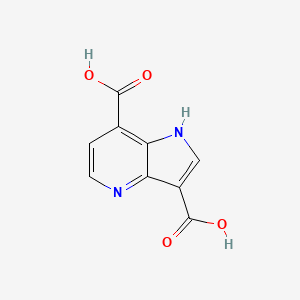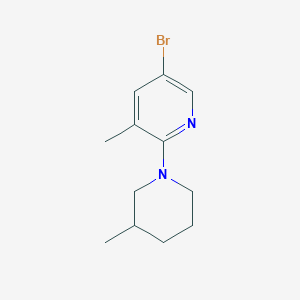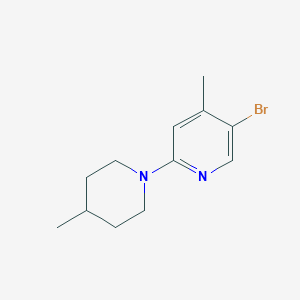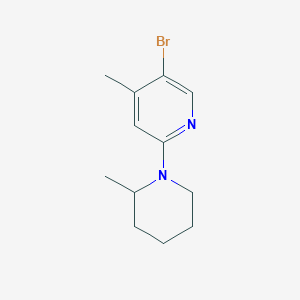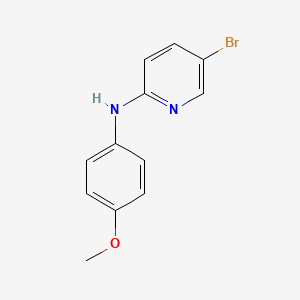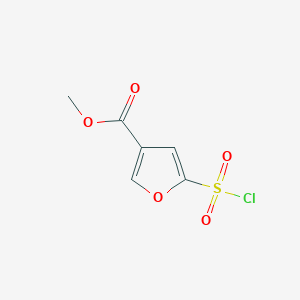
Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Descripción general
Descripción
“Methyl 5-(chlorosulfonyl)furan-3-carboxylate” is a chemical compound with the CAS Number: 1306607-16-8 . It has a molecular weight of 224.62 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 5-(chlorosulfonyl)-3-furoate” and its InChI code is "1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5-(chlorosulfonyl)furan-3-carboxylate” is a liquid at room temperature . It should be stored at 4°C in a sealed container, away from moisture .Aplicaciones Científicas De Investigación
Renewable Biomass Conversion
One significant application involves the efficient production of hydroxymethylfurfural (HMF) from fructose, demonstrating furan derivatives' role in converting renewable biomass into valuable chemical building blocks. The process optimizes fructose dehydration to HMF in a biphasic system, highlighting the strategic use of phase modifiers to suppress side reactions and enhance yield and selectivity. This advancement underscores the potential of furan derivatives in biorefinery, offering a pathway to sustainable chemical manufacturing (Román‐Leshkov, Chheda, & Dumesic, 2006).
Electrochemical Incorporation into Biomass-derived Molecules
The electrochemical reduction of furan derivatives, specifically the transformation of ethyl 5-(chloromethyl)furan-2-carboxylate, has been studied for expanding the derivative scope of CMF, a biomass-derived platform molecule. This process involves the electrochemical generation of furylogous enolate anions, which can be further reacted with electrophiles like carbon dioxide, to produce value-added chemicals. Such research illustrates the versatility of furan derivatives in facilitating novel synthetic routes for biobased chemicals (Ling, Miao, Cao, & Mascal, 2022).
Catalysis and Polymerization
Furan derivatives have also been pivotal in catalysis and polymerization research. The catalytic reduction of biomass-derived furanic compounds, such as furfural and HMF, into a variety of chemicals demonstrates the role of furan derivatives in developing new catalytic processes for sustainable chemical synthesis. This area of research not only provides insights into the reaction mechanisms but also explores the potential of furan derivatives in producing a wide range of industrially relevant chemicals and fuels from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).
The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block further exemplifies the application of furan derivatives in materials science. This approach leverages the rigidity and aromatic-like properties of furan-based diols for polyester synthesis, aiming at developing novel biobased polymers with desirable physical properties (Jiang, Woortman, Van Ekenstein, Petrović, & Loos, 2014).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260) and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
methyl 5-chlorosulfonylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAUIWGJONUSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)furan-3-carboxylate | |
CAS RN |
1306607-16-8 | |
| Record name | methyl 5-(chlorosulfonyl)furan-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)
